

# Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249

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The 2-phenylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This document provides an overview of the applications of 2-phenylthiazole derivatives in several key therapeutic areas, along with detailed experimental protocols for their synthesis and biological evaluation.

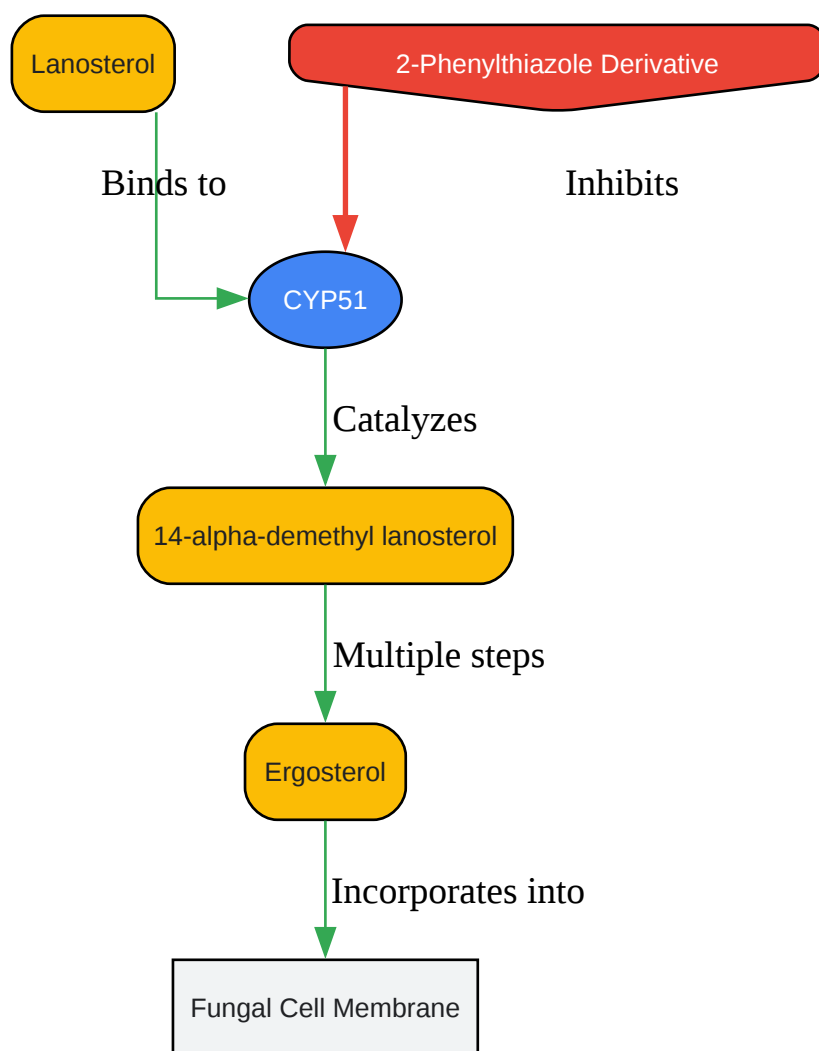
## Antifungal Applications

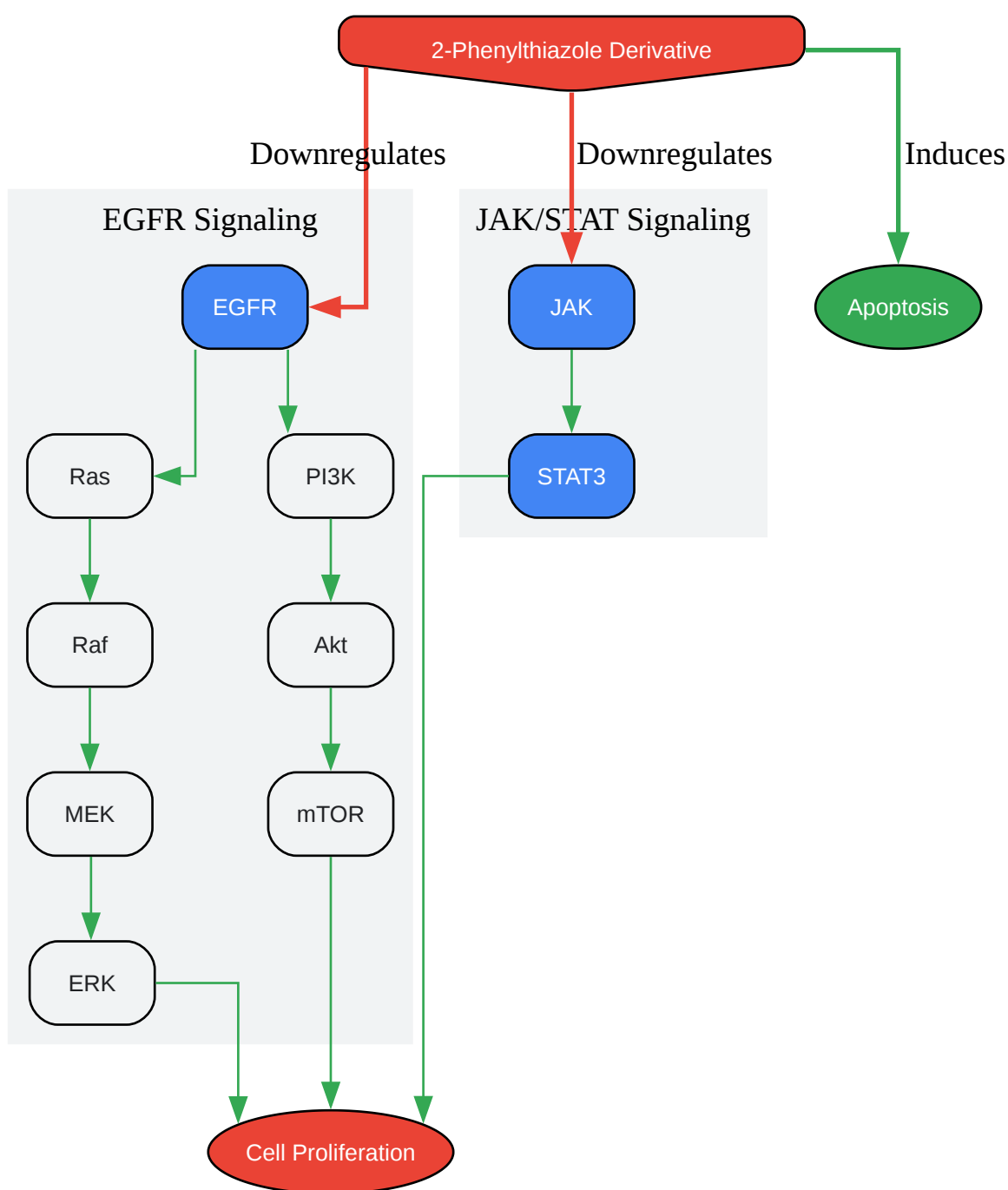
2-Phenylthiazole derivatives have emerged as potent antifungal agents, primarily by targeting the fungal enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).<sup>[1][2]</sup> This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.<sup>[2][3]</sup> Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.<sup>[2]</sup>

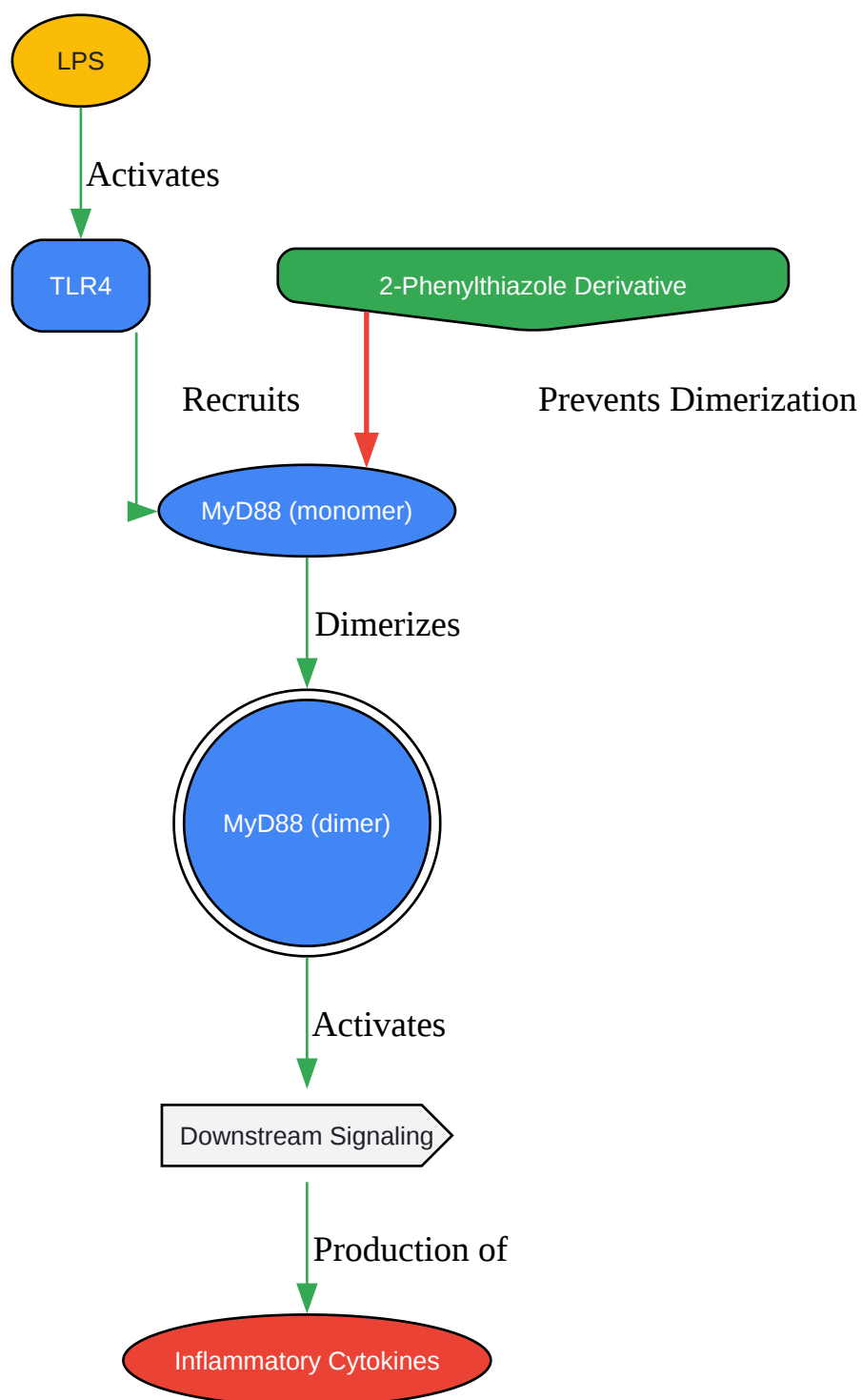
## Quantitative Data: Antifungal Activity

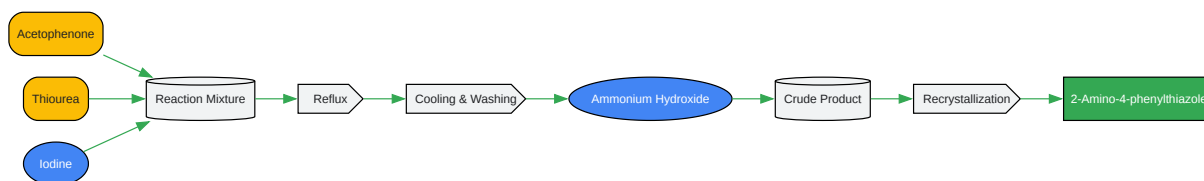
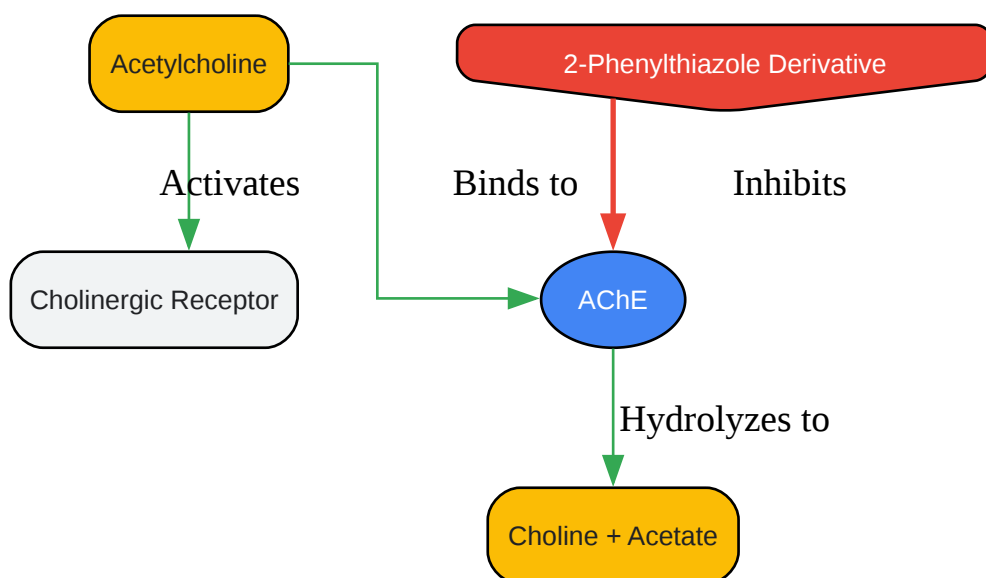
| Compound ID | Target Organism         | MIC (µg/mL) | Reference           |
|-------------|-------------------------|-------------|---------------------|
| SZ-C14      | Candida albicans        | 1–16        | <a href="#">[2]</a> |
| Compound B9 | Candida albicans        | 0.5         | <a href="#">[2]</a> |
| Compound B9 | Candida tropicalis      | 1           | <a href="#">[2]</a> |
| Compound B9 | Cryptococcus neoformans | 0.25        | <a href="#">[2]</a> |
| Compound B9 | Candida parapsilosis    | 0.5         | <a href="#">[2]</a> |
| Compound B9 | Candida glabrata        | 2           | <a href="#">[2]</a> |
| Compound B9 | Candida krusei          | 4           | <a href="#">[2]</a> |
| Compound 2e | Candida parapsilosis    | 1.23        | <a href="#">[3]</a> |

## Signaling Pathway: CYP51 Inhibition









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## References

- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal

Agents - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8725249#applications-of-2-phenylthiazole-derivatives-in-drug-discovery]

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